Ethyl 3-amino-3-(4-phenylpiperazino)acrylate is a chemical compound with the molecular formula and a molecular weight of approximately 275.35 g/mol. This compound features a distinctive structure that includes an ethyl ester group and a piperazine moiety, which is significant in medicinal chemistry due to its potential pharmaceutical applications.
Ethyl 3-amino-3-(4-phenylpiperazino)acrylate is classified as an amino acid derivative and belongs to the larger class of acrylate compounds. Its unique structure allows it to participate in various chemical reactions, making it a subject of interest in organic synthesis and medicinal chemistry. The compound can be sourced from various chemical suppliers and is often utilized in research settings for its biological activity.
The synthesis of ethyl 3-amino-3-(4-phenylpiperazino)acrylate typically involves the reaction of ethyl acrylate with 4-phenylpiperazine under specific conditions. Although detailed methods for this specific compound may not be extensively documented, similar compounds suggest the following general approach:
The synthesis process emphasizes safety and environmental considerations, often favoring methods that minimize waste and enhance yield. For instance, using trifluoromethanesulfonic acid as a catalyst has been noted for its efficiency in promoting reactions while maintaining high purity levels in the final product .
The molecular structure of ethyl 3-amino-3-(4-phenylpiperazino)acrylate can be represented as follows:
The compound exhibits specific physical properties:
Ethyl 3-amino-3-(4-phenylpiperazino)acrylate can undergo various chemical reactions typical of acrylate compounds, including:
The reactivity of the acrylate group makes this compound versatile in synthetic organic chemistry, enabling the formation of diverse derivatives through targeted modifications.
The mechanism of action for ethyl 3-amino-3-(4-phenylpiperazino)acrylate is primarily related to its interactions with biological targets, particularly in pharmacology:
Relevant analyses indicate that these properties make it suitable for various applications in medicinal chemistry and materials science.
Ethyl 3-amino-3-(4-phenylpiperazino)acrylate holds promise in several scientific fields:
Dual-target ligands represent a paradigm shift in medicinal chemistry, deliberately engineered to simultaneously modulate multiple biological targets implicated in disease pathways. Ethyl 3-amino-3-(4-phenylpiperazino)acrylate embodies this strategy through its structural integration of pharmacophores relevant to opioid and dopaminergic systems—key pathways in pain and addiction [2]. The rationale stems from the limitations of monotherapeutic agents for complex neuropsychiatric conditions like opioid use disorder (OUD), where singular receptor modulation often yields incomplete efficacy or adverse effects.
Recent computational and synthetic advances have enabled precise "molecular welding" of pharmacophoric elements. This compound’s design aligns with three emerging dual-target approaches:
Table 1: Dual-Target Ligand Design Strategies Relevant to Ethyl 3-amino-3-(4-phenylpiperazino)acrylate
Design Strategy | Structural Approach | Therapeutic Rationale | Example Scaffolds |
---|---|---|---|
Bitopic | Primary + secondary pharmacophore linker | Enables allosteric modulation; enhances selectivity | MOR-agonist/D3R-antagonist hybrids |
Bivalent | Two pharmacophores with spacer | Targets receptor heterodimers (e.g., MOR-D3R complexes) | Spacer-linked opioid-dopamine ligands |
Fused Pharmacophores | Hybridized core structures | Optimizes drug-likeness; simplifies pharmacokinetic profiling | Piperazine-acrylate integrants |
The pharmacological goal for such compounds is achieving synergistic effects—such as retaining μ-opioid receptor (MOR)-mediated analgesia while dopamine D3 receptor (D3R) antagonism attenuates reward pathways, thereby reducing abuse liability [2]. This approach circumvents polypharmacy risks (e.g., drug interactions, compliance issues) while addressing multifactorial disease mechanisms.
Ethyl 3-amino-3-(4-phenylpiperazino)acrylate incorporates three critical structural domains that position it as a dual-target candidate:
N-Phenylpiperazine Unit: This moiety is extensively documented in dopamine receptor ligands. The piperazine nitrogen’s basicity (predicted pKa ~8–9) facilitates protonation and ionic interactions with aspartate residues in D3R’s orthosteric binding pocket. The N-phenyl group enables π-stacking with transmembrane helices, a feature shared by D3R antagonists like haloperidol analogs [2] [6].
3-Aminoacrylate Functionality: The β-amino acrylate ester mimics endogenous peptide backbones observed in opioid receptor ligands. The amino group may form hydrogen bonds with MOR’s conserved His297 and Tyr148 residues, while the conjugated ester system provides conformational rigidity—a feature associated with potent MOR agonists like 3-amino-3-phenylpropionamide derivatives [6].
Ethyl Ester Group: This lipophilic moiety enhances blood-brain barrier permeability. Computational models suggest it occupies accessory subpockets within both MOR and D3R binding sites, analogous to loperamide’s diphenylacetamide group [2].
Structural Convergence Analysis:Notably, the molecule’s hybrid structure shares key similarities with known dual-active compounds:
Quantum mechanical modeling suggests the protonated piperazine nitrogen and acrylate carbonyl adopt a spatial orientation compatible with MOR’s extracellular vestibule, while the phenyl ring extends into D3R’s secondary binding pocket—enabling simultaneous low-energy binding at both targets.
The OUD treatment landscape urgently requires agents that decouple analgesia from addiction. Ethyl 3-amino-3-(4-phenylpiperazino)acrylate’s design directly addresses two mechanistic pillars of OUD:
Preclinical evidence supports this dual-target strategy:
"D3R antagonists/partial agonists attenuate oxycodone self-administration and reinstatement to drug seeking in rodents without compromising antinociceptive effects" [2].
Table 2: Dual-Target Therapeutic Mechanisms for OUD Intervention
Pharmacological Target | Biological Role in OUD | Therapeutic Effect of Modulation | Evidence from Analogous Compounds |
---|---|---|---|
μ-Opioid Receptor (MOR) | Mediates analgesia; withdrawal symptoms | Sustained pain control; reduced withdrawal severity | Bivalent ligands retain MOR affinity (Ki < 50 nM) |
Dopamine D3 Receptor (D3R) | Enhances drug reward salience; drives relapse | Reduced craving; blockade of drug-seeking behavior | D3R antagonists ↓ opioid self-administration by 60–80% |
Functional validation using BRET (Bioluminescence Resonance Energy Transfer) assays—as applied to related dual-target leads—could confirm this compound’s efficacy profile: MOR agonist activity (measured via G-protein recruitment) concurrent with D3R antagonism (inhibition of dopamine-stimulated β-arrestin recruitment) [2]. Such a profile would theoretically enable clinicians to maintain analgesia while minimizing misuse liability—a cornerstone for next-generation OUD therapeutics.
Synthetic Accessibility Considerations:The compound’s synthetic route from commercially available 4-phenylpiperazine and ethyl 3-ethoxy-3-iminopropanoate derivatives [9] facilitates rapid analog generation. Structure-activity relationship (SAR) studies could optimize:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1